molecular formula C23H24N6O3 B2836901 6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2415582-47-5

6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2836901
CAS No.: 2415582-47-5
M. Wt: 432.484
InChI Key: ASKKGFKELMPEOZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidin-4-one core, substituted with a methoxyphenyl group and a pyrazinyl-hexahydropyrrolopyrrol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrimidin-4-one core. This is followed by the introduction of the methoxyphenyl group and the pyrazinyl-hexahydropyrrolopyrrol moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving pyrimidine and pyrazine derivatives.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyphenyl)methyl-biphenyl
  • 2-((5-Methoxy-4-oxo-4H-pyran-2-yl)methylene)malonic acid
  • 4-Methyl-2-oxo-pentanenitrile

Uniqueness

Compared to similar compounds, 6-(4-Methoxyphenyl)-3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one stands out due to its unique combination of a pyrimidin-4-one core with a methoxyphenyl group and a pyrazinyl-hexahydropyrrolopyrrol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-32-19-4-2-16(3-5-19)20-8-22(30)29(15-26-20)14-23(31)28-12-17-10-27(11-18(17)13-28)21-9-24-6-7-25-21/h2-9,15,17-18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKKGFKELMPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CC4CN(CC4C3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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